Butyl acid phosphate

Description

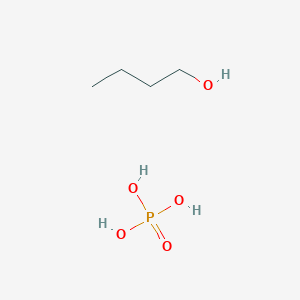

Structure

2D Structure

Properties

CAS No. |

12788-93-1 |

|---|---|

Molecular Formula |

C4H11O4P |

Molecular Weight |

172.12 g/mol |

IUPAC Name |

butan-1-ol;phosphoric acid |

InChI |

InChI=1S/C4H10O.H3O4P/c1-2-3-4-5;1-5(2,3)4/h5H,2-4H2,1H3;(H3,1,2,3,4) |

InChI Key |

FJTUUPVRIANHEX-UHFFFAOYSA-N |

SMILES |

CCCCO.OP(=O)(O)O |

Canonical SMILES |

CCCCO.OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Butyl Acid Phosphate

Introduction

Butyl acid phosphate (BAP) is a versatile organophosphate compound widely utilized across various industrial and research sectors. It typically exists as a mixture of mono-butyl phosphate (MBP) and di-butyl phosphate (DBP), which dictates its overall properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a comprehensive understanding of this compound.

Core Physicochemical Properties

The fundamental characteristics of this compound are determined by its molecular structure and the relative proportions of its mono- and di-ester forms. The general CAS number for the mixture is 12788-93-1.[3][4]

Table 1: Chemical Identity and Structural Properties

| Property | Mono-butyl Phosphate (MBP) | Di-butyl Phosphate (DBP) | Typical Mixture |

| CAS Number | 1623-15-0[5][6] | 107-66-4[5][7][8] | 12788-93-1[3][4] |

| Molecular Formula | C4H11O4P[6][9] | C8H19O4P[7][8][9] | C4H10O.xH3O4P[3][4] |

| Molecular Weight | 154.10 g/mol [6] | 210.21 g/mol [7][8] | ~172.12 g/mol [3][4][10] |

| Appearance | Liquid[6] | Pale-amber to brown, odorless liquid[7][8] | Clear, colorless to white liquid or powder[1][3][10][11] |

Table 2: Key Physicochemical Data

| Property | Value | Notes and Conditions |

| Melting Point | -13 °C (DBP)[7][12] | The mixture may present as a powder with a melting point of 152-156°C.[3] |

| Boiling Point | 160-162 °C @ 15 Torr (Mixture)[3] | DBP decomposes at its boiling point under atmospheric pressure.[7][8] |

| Density / Specific Gravity | 1.120 - 1.125 g/cm³ @ 25°C (Mixture)[1] | For DBP, the density is approximately 1.06 g/mL at 20°C.[7][8][12] |

| Solubility | Water: Practically insoluble to moderately soluble.[3][9][10] | DBP has a reported solubility of 18 g/L at 20°C.[7][8] The mixture is soluble in methanol and N,N-Dimethylformamide.[3] |

| pKa | ~0.88 - 1.53 (DBP)[7][8] | This value indicates that dibutyl phosphate is a moderately strong acid. |

| LogP (Octanol/Water) | -0.9 to 0.9 | Varies with the ester form; DBP has a log Pow of -0.9.[5] |

| Flash Point | ~110 °C (230 °F) (Mixture)[1][11] | DBP has a higher flash point of 188°C.[7][12] |

| Vapor Pressure | 8.52 mmHg @ 25°C (Mixture)[4] |

Stability and Reactivity

This compound is stable under normal storage conditions.[5] However, its reactivity profile is crucial for safe handling and application.

-

Incompatibilities: It is incompatible with strong bases and strong oxidizing agents.[5][7] Contact with alkaline materials can cause vigorous exothermic reactions.[7]

-

Corrosivity: As an acidic compound, it is corrosive to metals and tissues.[9][10] Reactions with metals can liberate flammable hydrogen gas.[7]

-

Hydrolysis: The ester linkages are susceptible to hydrolysis, a reaction catalyzed by both acids and bases. This process cleaves the butyl groups, sequentially forming dibutyl phosphate (from tributyl phosphate), monobutyl phosphate, and ultimately phosphoric acid.[13] This degradation is accelerated at higher temperatures.

Caption: Hydrolysis pathway of phosphate esters.

Experimental Protocols

A general method for preparing alkyl phosphates involves the reaction of an alcohol with phosphorus oxychloride in the presence of a base like pyridine to neutralize the HCl byproduct.[14][15]

Methodology:

-

Preparation: Dry n-butyl alcohol, pyridine, and a solvent like benzene are added to a four-necked flask equipped with a stirrer, condenser, dropping funnel, and thermometer.

-

Cooling: The flask is cooled in an ice-salt bath to a temperature of -5°C.

-

Reactant Addition: Freshly distilled phosphorus oxychloride is added dropwise while maintaining the reaction temperature below 10°C with efficient stirring.

-

Reflux: After the addition is complete, the mixture is slowly heated and refluxed for several hours to ensure the reaction goes to completion.

-

Workup: The mixture is cooled, and water is added to dissolve the pyridine hydrochloride salt. The organic layer is separated.

-

Purification: The organic layer is washed with water until neutral and then dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed via distillation under reduced pressure.

-

Final Distillation: The final product, butyl phosphate, is collected by vacuum distillation at the appropriate temperature and pressure (e.g., 160-162°/15 mm Hg).[14]

Caption: Workflow for the synthesis of butyl phosphate.

High-Performance Liquid Chromatography (HPLC) is a robust method for the quantitative analysis of butyl phosphate. A reverse-phase method is commonly employed.

Methodology:

-

Standard Preparation: A stock solution of a butyl phosphate standard is prepared by accurately weighing the standard and dissolving it in the mobile phase or a suitable solvent. A series of calibration standards are prepared by serial dilution.

-

Sample Preparation: The sample containing butyl phosphate is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter to remove particulates, and placed in an HPLC vial.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[16]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile is common.[16][17]

-

Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[16][18]

-

Detection: As butyl phosphate lacks a strong chromophore, a Refractive Index (RI) detector is effective for its direct determination in aqueous solutions.[19][20] Alternatively, UV detection at a low wavelength (~205-210 nm) can be used.[16][18]

-

Column Temperature: Maintained at a constant temperature (e.g., 20-40°C) to ensure reproducible retention times.[16][18]

-

-

Analysis: The standards and samples are injected into the HPLC system. The peak area of butyl phosphate is measured and used to construct a calibration curve, from which the concentration in the unknown samples is determined.

Caption: General workflow for HPLC analysis.

Acid-Base Properties and Dissociation

The acidic nature of this compound is one of its most important chemical characteristics. The pKa value of the phosphate group determines its protonation state at a given pH. For dibutyl phosphate, with a pKa around 1.5, it will be predominantly deprotonated in most biological and neutral aqueous systems.[7][8] Monobutyl phosphate has two acidic protons with different pKa values. Understanding this relationship is critical for applications in buffers, formulation, and biological systems.

Caption: Deprotonation states of monobutyl phosphate.

References

- 1. ihanskorea.com [ihanskorea.com]

- 2. lookpolymers.com [lookpolymers.com]

- 3. echemi.com [echemi.com]

- 4. Phosphoric acid, butyl ester|lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibutyl phosphate | 107-66-4 [chemicalbook.com]

- 8. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Phosphoric acid, butyl ester | C4H13O5P | CID 3033844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. 107-66-4 CAS MSDS (Dibutyl phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. prepchem.com [prepchem.com]

- 16. aurigeneservices.com [aurigeneservices.com]

- 17. Separation of Butyl butyrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. lmaleidykla.lt [lmaleidykla.lt]

- 19. akjournals.com [akjournals.com]

- 20. researchgate.net [researchgate.net]

butyl acid phosphate CAS number and molecular structure

An In-depth Technical Guide to Butyl Acid Phosphate for Researchers and Scientists

Introduction

This compound is a versatile chemical compound widely utilized in various industrial and research applications. It typically exists as a mixture of mono-n-butyl phosphate and di-n-butyl phosphate.[1] This guide provides a comprehensive overview of its chemical identity, molecular structure, properties, synthesis, and analytical methods, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Properties

This compound is primarily a mixture of two key components: mono-n-butyl phosphate and di-n-butyl phosphate. The CAS Number for the mixture is 12788-93-1.[2][3][4] The individual components also have unique identifiers.

Data Summary

The following tables summarize the key identifiers and physicochemical properties of this compound and its main constituents.

| Identifier | Mono-n-butyl phosphate | Di-n-butyl phosphate | This compound (Mixture) |

| CAS Number | 1623-15-0[5] | 107-66-4[6] | 12788-93-1[3] |

| Molecular Formula | C4H11O4P[5][7] | C8H19O4P[7] | Not applicable (mixture) |

| Molecular Weight | 154.10 g/mol [5] | 210.21 g/mol | Not applicable (mixture) |

| IUPAC Name | butan-1-ol;phosphoric acid[2][6] | dibutyl hydrogen phosphate | Not applicable (mixture) |

| UN Number | 1718[2] | 1718 | 1718[3] |

| Property | Value (Mixture) | References |

| Appearance | Colorless to pale-amber clear, viscous liquid. | [2][8][9] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [2][7][10] |

| Density | 1.120 - 1.145 g/cm³ at 25°C. | [1][8] |

| Flash Point | >108.5 °C (227.3 °F). | |

| Boiling Point | >145 °C at 1013 hPa. | |

| Hazard Class | 8 (Corrosive). | [2][5] |

Molecular Structure

The primary components of this compound are mono- and di-esters of phosphoric acid with n-butanol.

References

- 1. ihanskorea.com [ihanskorea.com]

- 2. Phosphoric acid, butyl ester | C4H13O5P | CID 3033844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. parchem.com [parchem.com]

- 5. Cas 1623-15-0,butyl dihydrogen phosphate | lookchem [lookchem.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. lookpolymers.com [lookpolymers.com]

- 9. Page loading... [guidechem.com]

- 10. Actylis - this compound- 55G - Lubricant - Plasticizer - Solvent [solutions.actylis.com]

solubility of butyl acid phosphate in organic solvents

An in-depth technical guide on the is crucial for researchers, scientists, and professionals in drug development, where this compound finds use as a catalyst, extractant, and stabilizing agent. The efficiency of processes involving butyl acid phosphate is highly dependent on its interaction with various organic solvents. This document provides a comprehensive overview of its solubility, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

This compound is a mixture of mono- and dibutyl phosphates. Its physical and chemical characteristics, such as polarity and hydrogen bonding capability, are key determinants of its solubility. The presence of a hydroxyl group and a phosphoryl group allows it to act as both a hydrogen bond donor and acceptor, influencing its miscibility with a range of organic solvents.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents. The following table summarizes these findings for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Acetone | 25 | Miscible |

| Ethanol | 25 | Miscible |

| Methanol | 25 | Miscible |

| Toluene | 25 | Soluble |

| Chloroform | 25 | Soluble |

| Diethyl ether | 25 | Soluble |

| Hexane | 25 | Insoluble |

| Water | 25 | Sparingly soluble |

Note: "Miscible" indicates that the two substances can be mixed in all proportions without phase separation. "Soluble" indicates a significant amount of solute can be dissolved, though a precise upper limit is not always available in general literature. "Insoluble" and "sparingly soluble" indicate very low to negligible solubility.

Experimental Protocol for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. A widely used and reliable method is the isothermal equilibrium method, followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Syringe filters (0.45 µm)

Procedure

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. This ensures that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the samples are allowed to stand undisturbed at the same temperature for several hours to allow the undissolved solid to sediment. For solvents where sedimentation is slow, centrifugation at the same temperature is employed to achieve a clear separation.

-

Sample Extraction and Dilution: A known volume of the clear supernatant is carefully withdrawn using a pre-warmed or pre-cooled syringe to maintain the experimental temperature. The syringe should be fitted with a filter to prevent any solid particles from being transferred. The extracted sample is then immediately diluted with a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the instrument.

-

Quantitative Analysis: The concentration of this compound in the diluted sample is determined using a calibrated analytical technique such as HPLC or GC. A calibration curve is prepared using standard solutions of known concentrations to ensure accuracy.

-

Calculation of Solubility: The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in grams per 100 mL of solvent or moles per liter.

Visualizing the Experimental Workflow

The logical flow of the solubility determination process can be visualized to provide a clear, step-by-step understanding of the experimental procedure.

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Conceptual Pathway

The solubility of this compound is not a simple parameter but is influenced by a combination of factors related to the solute, the solvent, and the experimental conditions. This relationship can be visualized as a signaling pathway.

Caption: Conceptual pathway of factors influencing solubility.

Thermal Stability and Decomposition of Butyl Acid Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl acid phosphate (BAP), a mixture of mono- and dibutyl phosphates, is a versatile industrial chemical known for its applications as a lubricant, plasticizer, flame retardant, and catalyst.[1][2] Its thermal stability is a critical parameter influencing its performance, storage, and safe handling. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, drawing upon available data for BAP and related organophosphate compounds. The guide details expected decomposition pathways, presents quantitative data in a structured format, and outlines the experimental protocols for key analytical techniques used in thermal analysis.

Introduction

This compound is an organophosphorus compound with the chemical formula C4H11O4P (monobutyl) and C8H19O4P (dibutyl).[3] It is typically supplied as an equimolar mixture of the mono- and di-ester forms.[2][4] The material is noted for its good thermal stability, a property essential for its various industrial applications.[1] However, like all organic compounds, it undergoes decomposition at elevated temperatures. Understanding the onset temperature of decomposition, the nature of the decomposition products, and the underlying chemical pathways is crucial for ensuring its effective and safe use.

Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and oxides of phosphorus.[5] This guide synthesizes the available information on the thermal behavior of BAP and its analogs to provide a comprehensive resource for professionals working with this compound.

Thermal Stability and Decomposition Data

Decomposition Temperatures of Related Compounds

Studies on calcium salts of butyl phosphates indicate that the decomposition of the butyl moiety occurs at elevated temperatures. The thermal decomposition of these related compounds is summarized in Table 1.

| Compound | Decomposition Temperature (°C) | Observations |

| Calcium Butyl Phosphate | up to 290 | Three-stage decomposition |

| Calcium Dibutyl Phosphate | up to 300 | Two-stage decomposition |

Table 1: Decomposition temperatures of calcium butyl phosphate salts.[1]

The decomposition of these calcium salts is associated with the cleavage of the alkyl chain, combustion, and the release of carbon dioxide and water vapor.[1] For the free acid form of this compound, similar decomposition temperatures can be anticipated, although the acidic nature of the molecule may influence the decomposition mechanism.

Hazardous Decomposition Products

Upon thermal decomposition, this compound is expected to release a variety of gaseous products. The Safety Data Sheet (SDS) for this compound lists the following hazardous decomposition products:

The formation of these products is consistent with the complete or partial combustion of the organic butyl chains and the phosphate core.

Proposed Decomposition Pathways

The thermal decomposition of this compound likely proceeds through several parallel and sequential reaction pathways. Based on the chemistry of organophosphates and the decomposition products of related compounds like tributyl phosphate, the following pathways are proposed.

A primary decomposition route is likely the cleavage of the P-O-C bond, leading to the formation of butene and a phosphoric acid moiety. This is a common decomposition mechanism for alkyl phosphates. Another possibility is the hydrolysis of the ester bond if water is present, which would yield butanol and phosphoric acid. At higher temperatures, the butyl chains will undergo further fragmentation and oxidation, producing CO, CO2, and water. The phosphorus-containing fragments will ultimately form various oxides of phosphorus.

Experimental Protocols

The thermal stability and decomposition of this compound can be thoroughly investigated using a combination of thermoanalytical techniques. The following sections detail the experimental protocols for these key methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum). Given the corrosive nature of the acid, care must be taken in selecting a non-reactive crucible.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen, 50 mL/min) to study pyrolysis or in an oxidative atmosphere (e.g., air, 50 mL/min) to study thermo-oxidative decomposition.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as a function of temperature or time.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum or other suitable pan.

-

Experimental Conditions:

-

Temperature Program: The sample is heated from ambient temperature through its decomposition region at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen, 50 mL/min).

-

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events associated with phase transitions (e.g., melting) and decomposition.

References

An In-depth Technical Guide to Butyl Acid Phosphate Monoester and Diester Properties for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl acid phosphate, a versatile organophosphate compound, exists primarily as a mixture of mono-n-butyl phosphate (MBP) and di-n-butyl phosphate (DBP). These esters find widespread application across various industries, serving as plasticizers, surfactants, flame retardants, and catalysts.[1][2] In the realm of drug development, understanding the distinct properties of the monoester versus the diester is crucial for applications ranging from formulation excipients to the design of phosphate-based prodrugs that can enhance the bioavailability of active pharmaceutical ingredients.[3][4] This technical guide provides a comprehensive overview of the core properties of this compound monoester and diester, with a focus on quantitative data, experimental protocols, and relevant biological signaling pathways.

Physicochemical Properties

The physicochemical characteristics of MBP and DBP differ significantly, influencing their behavior in various systems. These differences are primarily driven by the number of acidic protons and the degree of esterification.

Table 1: Comparative Physicochemical Properties of Mono-n-butyl Phosphate and Di-n-butyl Phosphate

| Property | Mono-n-butyl Phosphate (MBP) | Di-n-butyl Phosphate (DBP) |

| Molecular Formula | C4H11O4P | C8H19O4P[5] |

| Molecular Weight | 154.10 g/mol [6] | 210.21 g/mol [5] |

| Appearance | Liquid[6] | Colorless to pale amber liquid[5][7] |

| Odor | - | Characteristic, odorless[5][7] |

| Melting Point | -60 °C[8] | -13 °C[5][7] |

| Boiling Point | >145 °C at 1013 hPa (for mixture)[9] | 250 °C at 760 mmHg (decomposes)[5][10] |

| Flash Point | 110 °C (230 °F) (for mixture)[8] | 180 °C (356 °F)[5] |

| Density | 1.123 g/mL at 25 °C (for mixture)[11] | 1.058 g/mL[5] |

| Solubility in Water | Soluble[1] | Soluble, 17 g/L at 25 °C[5][12] |

| pKa | - | ~1.53[13] |

| logP (Octanol-Water Partition Coefficient) | -0.3 | -0.9[13] |

Applications in Research and Industry

Both mono- and dibutyl phosphate are utilized in a variety of industrial and research settings. Their applications are often dictated by their specific properties.

Table 2: Key Applications of this compound Esters

| Application | Mono-n-butyl Phosphate (MBP) | Di-n-butyl Phosphate (DBP) |

| Plasticizer | Yes[1][6] | Yes[2] |

| Surfactant/Emulsifying Agent | Yes[1] | - |

| Catalyst | Esterification catalyst | Cross-linking in paints, organocatalyst for polymer synthesis[14][15] |

| Flame Retardant | - | Yes[2] |

| Solvent/Extraction Agent | Solvent for cellulose esters[8] | Solvent in extraction processes[2] |

| Anti-static Agent | Yes[6] | Yes[15] |

| Hydraulic Fluid Component | Yes[8] | Yes[15] |

| Prodrug Moiety | Potential use[4] | Potential use[4] |

Toxicological Profile

The toxicity of this compound esters is a critical consideration for their safe handling and application. In general, they are considered to have low acute toxicity.

Table 3: Toxicological Data for this compound Esters

| Endpoint | Mono-n-butyl Phosphate (MBP) | Di-n-butyl Phosphate (DBP) |

| Acute Oral Toxicity (LD50, rat) | >4640 mg/kg bw[16] | >2000 mg/kg bw[3] |

| Acute Dermal Toxicity (LD50, rabbit) | >2000 mg/kg bw (for butyl phosphates)[16] | - |

| Skin Irritation | Irritant[1] | Corrosive[3] |

| Eye Irritation | Irritant[1] | Severe irritant[17] |

| Inhalation Toxicity | Low acute toxicity[16] | Irritant to nose, throat, and lungs[17] |

Experimental Protocols

Accurate characterization and quantification of mono- and diesters in a mixture are essential for quality control and research purposes. Below are detailed methodologies for key analytical techniques.

Potentiometric Titration for Monoester and Diester Content

This method is based on the differential acidity of the monoester, diester, and any residual phosphoric acid.

Principle: The sample is dissolved in a suitable solvent and titrated with a standardized base. The resulting titration curve will show distinct inflection points corresponding to the neutralization of the different acidic species.

Apparatus:

-

Automatic titrator with a pH electrode

-

Burette

-

Beakers

-

Magnetic stirrer and stir bars

Reagents:

-

Standardized 0.1 M Potassium Hydroxide (KOH) in ethanol

-

Acetone or other suitable solvent

Procedure:

-

Accurately weigh approximately 1-2 g of the this compound sample into a beaker.

-

Add 50 mL of acetone and a magnetic stir bar.

-

Stir until the sample is completely dissolved.

-

Immerse the pH electrode in the solution.

-

Titrate the solution with the standardized 0.1 M ethanolic KOH solution.

-

Record the pH values as a function of the volume of titrant added.

-

Identify the equivalence points from the titration curve. The first equivalence point corresponds to the neutralization of the first proton of the monoester and any free phosphoric acid. The second equivalence point corresponds to the neutralization of the diester and the second proton of the monoester.

-

Calculate the percentage of monoester and diester based on the volumes of titrant consumed at each equivalence point.

Gas Chromatography (GC) for Separation and Quantification

GC is a powerful technique for separating and quantifying volatile or derivatized non-volatile compounds. For the analysis of MBP and DBP, derivatization is typically required to increase their volatility.

Principle: The acidic protons of MBP and DBP are replaced with a less polar group (e.g., methyl) through a derivatization reaction. The resulting volatile esters are then separated on a GC column and detected by a suitable detector.

Apparatus:

-

Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS)

-

Appropriate GC column (e.g., 5% Dexsil 300 on Chromosorb W DMCS)[18]

-

Autosampler or manual syringe

-

Vials

Reagents:

-

Diazomethane solution (for methylation) or other silylating agents like bistrimethylsilyltrifluoroacetamide[19]

-

High-purity solvents (e.g., diethyl ether, methanol)

-

Internal standard (e.g., a deuterated analog)[19]

Procedure:

-

Derivatization:

-

Accurately weigh a known amount of the sample into a vial.

-

Add a known amount of internal standard.

-

Add an excess of the derivatizing agent (e.g., diazomethane solution in diethyl ether).[13]

-

Allow the reaction to proceed for a specified time (e.g., 10-15 minutes).

-

Quench any excess derivatizing agent if necessary.

-

-

GC Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Detector Temperature: 280 °C

-

-

-

Quantification:

-

Identify the peaks corresponding to the derivatized MBP and DBP based on their retention times.

-

Construct a calibration curve using standards of known concentrations.

-

Calculate the concentration of MBP and DBP in the original sample based on the peak areas and the calibration curve.

-

Signaling Pathways and Biological Relevance

While specific signaling pathways directly modulated by this compound monoester and diester in a drug development context are not extensively documented, the broader class of organophosphate esters (OPEs) has been shown to interact with various cellular pathways. This information provides a basis for hypothesizing the potential biological effects of MBP and DBP.

OPEs are known to act as endocrine-disrupting chemicals and can influence pathways related to:

-

Neurodevelopment and Neurotransmission: Some OPEs can interfere with cholinergic and non-cholinergic pathways, potentially affecting neurodevelopment.[20]

-

Lipid Metabolism: OPEs have been shown to perturb lipid homeostasis and pathways involving receptors like the Liver X Receptor (LXR).[7]

-

Inflammation and Immune Response: Certain OPEs can modulate inflammatory pathways.

-

WNT Signaling: This pathway, crucial for development and disease, has been identified as a target for some OPEs.

Given their structural similarity to other OPEs, it is plausible that MBP and DBP could also interact with these or similar pathways. Further research is needed to elucidate the specific molecular targets and mechanisms of action for these particular compounds.

Visualizations

Experimental Workflow for GC Analysis

Caption: A typical experimental workflow for the gas chromatographic analysis of this compound monoester and diester.

Hypothetical Signaling Pathway Interaction

Caption: A simplified diagram illustrating a potential mechanism by which organophosphate esters may interact with a nuclear receptor signaling pathway to affect cellular processes like lipid metabolism.

This technical guide provides a foundational understanding of the key properties and analytical methodologies related to this compound monoester and diester. The provided data tables offer a quick reference for their physicochemical and toxicological characteristics, while the detailed experimental protocols serve as a starting point for laboratory analysis. While the specific biological signaling pathways for MBP and DBP require further investigation, the broader context of organophosphate ester activity suggests potential interactions with critical cellular processes. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with these important compounds.

References

- 1. Impact of exposure to a mixture of organophosphate esters on the adrenal glands of Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicological Mechanisms and Potencies of Organophosphate Esters in KGN Human Ovarian Granulosa Cells as Revealed by High-throughput Transcriptomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Frontiers | Research progress in cardiotoxicity of organophosphate esters [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Separation of Dibutyl phenyl phosphate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Direct determination of dibutyl and monobutyl phosphate in a tributyl phosphate/nitric aqueous-phase system by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sae.org [sae.org]

- 12. Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gas chromatographic determination of tributyl phosphate, dibutyl phosphate and butyl phosphate in kerosene solutions - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. akjournals.com [akjournals.com]

- 15. scirp.org [scirp.org]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. The Content Determination of Strongly Acidic Alkyl Phosphate with the Method of Potentiometric Titration | Scientific.Net [scientific.net]

- 18. metrohm.com [metrohm.com]

- 19. US5401664A - Analytical method for determining concentration of decomposition products in solvent used for solvent extraction - Google Patents [patents.google.com]

- 20. Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling precautions for butyl acid phosphate

An In-depth Technical Guide: Safety and Handling Precautions for Butyl Acid Phosphate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the , a corrosive and combustible liquid used in various industrial applications, including as a catalyst, curing agent, and surfactant.[1] Due to its hazardous properties, strict adherence to safety protocols is essential to mitigate risks to personnel and the environment.

Chemical Identification and Composition

This compound is typically a mixture of monobutyl and dibutyl phosphate.[1][2][3] It appears as a pale yellow or colorless liquid with a characteristic odor.[2][4][5] The substance is corrosive to metals and tissues and is insoluble in water.[4][5]

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Pale yellow / colorless liquid | [1][2][4] |

| Odor | Characteristic | [2] |

| Molecular Formula | C₄H₁₁O₄P (Monobutyl) / C₈H₁₉O₄P (Dibutyl) | [2][5] |

| Specific Gravity | 1.120 - 1.145 @ 20-25°C | [1][2][3] |

| pH | < 2 | [2] |

| Flash Point | ~110 °C (230 °F) / 193 °C | [1][6] |

| Water Solubility | Insoluble / 6 g/l @ 20°C | [4][5][6] |

| Vapor Pressure | 20 hPa @ 160 °C |[6] |

Hazard Identification and Toxicology

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[7][8] It is also a combustible liquid.[2] Inhalation of mists or vapors can irritate the respiratory tract, leading to coughing, wheezing, and shortness of breath.[2][7] Ingestion can cause burns to the mouth and esophagus, nausea, and abdominal pain.[2]

Table 2: GHS Hazard Statements

| Hazard Code | Statement | Source(s) |

|---|---|---|

| H302 | Harmful if swallowed. | [6] |

| H314 | Causes severe skin burns and eye damage. | [8] |

| H315 | Causes skin irritation. | [6] |

| H351 | Suspected of causing cancer. |[6][9] |

Table 3: Toxicological Data

| Test | Result | Species | Source(s) |

|---|---|---|---|

| Acute Oral Toxicity (LD50) | 2140 mg/kg | Rat | [2] |

| Acute Dermal Toxicity (LD50) | > 5000 mg/kg | Rabbit | [2] |

| Acute Inhalation Toxicity (LC50) | 20 mg/L / 1 hr | Rat | [2] |

| Aquatic Toxicity (LC50) | > 100 mg/L / 96 hr | Bluegill Sunfish |[2] |

While specific carcinogenicity studies on this compound are limited, its major metabolite, dibutyl phosphate (DBP), is related to tributyl phosphate (TBP), which is classified as suspected of causing cancer (Carcinogenicity - Category 2).[10] Therefore, this compound is also warranted for a cancer hazard classification.[10]

Experimental Protocols

Detailed experimental protocols are not available in the provided safety literature. However, the toxicological data cited (e.g., LD50) are typically generated using standardized methods. The following are generalized, representative protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints.

Protocol: Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound following a single dose.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used.

-

Housing: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and water.

-

Procedure:

-

Animals are fasted prior to dosing (food, but not water, is withheld).

-

A single dose of this compound is administered by oral gavage. The starting dose level is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

A stepwise procedure is used where the results of dosing a group of three animals determine the next step (e.g., dosing at a higher or lower level, or stopping the test).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Endpoint: The test allows for the determination of the LD50 and classification of the substance according to the GHS.

Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To assess the potential of this compound to cause skin irritation or corrosion.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

The fur is removed from a small patch of skin on the animal's back approximately 24 hours before the test.

-

A measured amount (e.g., 0.5 mL) of the test substance is applied to the test site and covered with a gauze patch.

-

The exposure duration is typically 4 hours. After exposure, the patch and residual substance are removed.

-

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The degree of skin reaction is scored and evaluated to determine if the substance is an irritant or corrosive.

References

- 1. ihanskorea.com [ihanskorea.com]

- 2. chempak.net [chempak.net]

- 3. lookpolymers.com [lookpolymers.com]

- 4. Phosphoric acid, butyl ester | C4H13O5P | CID 3033844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. nj.gov [nj.gov]

- 8. echemi.com [echemi.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to Butyl Acid Phosphate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl acid phosphate is an organophosphorus compound that serves as a versatile chemical intermediate. Commercially, it typically consists of an equimolar mixture of monothis compound (MBAP) and dithis compound (DBAP).[1][2] While it has extensive industrial applications as a catalyst, curing agent, surfactant, and stabilizer,[1][3] its utility extends to more specialized areas of chemical synthesis relevant to biomedical and pharmaceutical research.

This guide provides a detailed technical overview of this compound, focusing on its physicochemical properties, synthesis protocols, and its role as a reactant and intermediate in the formation of molecules and materials of interest to the drug development and life sciences sectors. Its applications range from the synthesis of biomaterials like hydroxyapatite to its use as a reactant in the formation of key bio-organic molecules.[4]

Physicochemical and Safety Data

The properties of "this compound" can vary as it is a mixture. The data for the primary components, monobutyl and dibutyl phosphate, are presented below for clarity.

Table 1: Physicochemical Properties

| Property | Monothis compound | Dithis compound | Commercial Mixture |

| CAS Number | 1623-15-0[5] | 107-66-4[6] | 12788-93-1[7] |

| Molecular Formula | C₄H₁₁O₄P[5] | C₈H₁₉O₄P[8] | Mixture |

| Molecular Weight | 154.10 g/mol [5] | 210.21 g/mol [6] | ~172.12 g/mol (representative)[9] |

| Appearance | Clear Liquid[1] | Pale-amber odorless liquid[6][8] | Colorless to pale yellow liquid[1][9] |

| Density | 1.283 g/cm³[5] | 1.06 g/mL at 20 °C | 1.120 - 1.125 g/cm³ @ 25°C[1] |

| Boiling Point | 272.5 °C at 760 mmHg[5] | Decomposes at 100 °C[6] | Not available |

| Flash Point | 118.6 °C[5] | >110 °C | 110 °C (Cleveland Open Cup)[1] |

| Solubility | Insoluble in water[9] | Moderately soluble in water (18 g/L at 20°C)[6] | Soluble in alcohol and ether; insoluble in water[9][10] |

Table 2: Safety and Hazard Data

| Hazard Information | Data |

| GHS Classification | Skin Corrosion, Sub-category 1B[9] |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage[9] |

| DOT Classification | Class 8: Corrosive Material[9] |

| Reactivity Profile | Corrosive to metals and tissues.[9] Organophosphates can form toxic and flammable phosphine gas with strong reducing agents. Partial oxidation can release toxic phosphorus oxides.[9][11] |

Synthesis of this compound

The synthesis of this compound can be tailored to produce the characteristic mono- and di-ester mixture or to favor one component, such as dibutyl phosphate.

General Synthesis of Mono/Di-Ester Mixture

A common industrial method involves the reaction of n-butanol with a strong phosphorylating agent, such as phosphorus pentoxide (P₂O₅), often in the presence of polyphosphoric acid and phosphorous acid.[12] This process cleaves the P-O-P linkages in the phosphorylating agent to produce the ester mixture.

Experimental Protocol: Synthesis of Dibutyl Phosphate

A specific method for synthesizing dibutyl phosphate from phosphorous acid and n-butanol has been reported, providing a clear experimental framework.[13]

-

Reactants :

-

Phosphorous Acid (H₃PO₃)

-

n-Butanol (C₄H₉OH)

-

-

Methodology :

-

Combine phosphorous acid and n-butanol in a reaction vessel. The optimal molar ratio of n-butanol to phosphorous acid is 3.6:1.[13]

-

Heat the reaction mixture to a temperature of 125-135 °C.[13]

-

Maintain the reaction at this temperature for 3 hours with appropriate stirring. The reaction is performed without a catalyst.[13]

-

After the reaction period, the product is cooled. Further purification may involve techniques such as thin-layer chromatography (TLC) using an n-butanol/benzene (10:1) eluent.[13]

-

-

Yield : This protocol reports a yield of 68% for dibutyl phosphate.[13]

Reactions and Applications in Chemical Synthesis

As an intermediate, this compound's reactivity is centered on its acidic proton and the phosphate group, allowing it to act as both a catalyst and a reactant.

Overview of Reactivity

The primary reactive modes of this compound include its function as an acid catalyst for esterification and polymerization, and as a phosphate-donating reactant.[1] Tributyl phosphate, a related compound, undergoes hydrolysis to yield dibutyl and subsequently monobutyl phosphate, highlighting the relationship between these esters.[14]

Application in the Synthesis of Bio-Organic Molecules

Dibutyl phosphate, a key component of this compound, serves as a reactant for synthesizing molecules of significant biological interest.

-

Glycosyl Phosphates : Dibutyl phosphate reacts with 1,2-orthoesters of sugars to form glycosyl phosphates. These molecules are crucial intermediates in glycobiology and the synthesis of nucleotide sugars.

-

2-Aminophosphates : It can be used for the catalyst-free, regioselective ring-opening of aziridines. This reaction provides a direct route to 2-aminophosphates, which are structural motifs found in some enzyme inhibitors and phospholipids.

Application in Biomaterial Synthesis

N-butyl acid phosphate is utilized as a phosphorus source in the sol-gel synthesis of hydroxyapatite (HA), a calcium phosphate ceramic that is the primary mineral component of bone and teeth.[4][15][16][17] HA is widely used for bone grafts, coatings on prosthetic implants, and in tissue engineering due to its excellent biocompatibility and osteoconductivity. The sol-gel process allows for the synthesis of high-purity, crystalline HA at relatively low temperatures.[4][18]

Relevance to Oligonucleotide Synthesis

While not a direct reagent in the standard phosphoramidite cycle, the chemistry of butyl phosphate is highly relevant to the field of oligonucleotide synthesis, a cornerstone of modern drug development for antisense and siRNA therapies.[19] This field relies on the precise formation of phosphodiester or phosphorothioate backbones, often using protecting groups for the phosphate moiety. The study of thermolytic oligonucleotides has involved functionalization with a 4-phosphato-1-butyl thiophosphate protecting group, demonstrating the utility of butyl phosphate structures in creating prodrug formulations of therapeutic oligonucleotides.[20] This highlights the potential for this compound derivatives to be explored as specialized building blocks or protecting groups in advanced nucleic acid chemistry.

Conclusion

This compound, a readily available mixture of mono- and dibutyl esters, is a chemical intermediate with significant utility beyond its large-scale industrial uses. For researchers in the life sciences and drug development, it represents a versatile tool for the synthesis of valuable products. Its role as a reactant in forming glycosyl phosphates and aminophosphates, and as a key precursor in the sol-gel synthesis of hydroxyapatite biomaterials, underscores its importance. Further exploration of its derivatives may yield novel applications in specialized fields such as oligonucleotide prodrug synthesis. A thorough understanding of its properties, synthesis, and reactivity allows scientists to effectively leverage this intermediate in the development of new materials and potential therapeutic agents.

References

- 1. ihanskorea.com [ihanskorea.com]

- 2. researchgate.net [researchgate.net]

- 3. North America Acid Phosphates Market Trends 2027 [transparencymarketresearch.com]

- 4. US6426114B1 - Sol-gel calcium phosphate ceramic coatings and method of making same - Google Patents [patents.google.com]

- 5. Cas 1623-15-0,butyl dihydrogen phosphate | lookchem [lookchem.com]

- 6. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Dibutyl Phosphate | 107-66-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. Phosphoric acid, butyl ester | C4H13O5P | CID 3033844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Actylis - this compound- 55G - Lubricant - Plasticizer - Solvent [solutions.actylis.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. CN101735266B - A kind of synthetic method of n-butyl phosphate mono-diester - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. THE CHEMISTRY OF TRIBUTYL PHOSPHATE: A REVIEW (Technical Report) | OSTI.GOV [osti.gov]

- 15. doras.dcu.ie [doras.dcu.ie]

- 16. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 17. scispace.com [scispace.com]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Theoretical and Computational Studies of Butyl Acid Phosphate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl acid phosphate, a term that typically encompasses mono-n-butyl phosphate (H2MBP) and di-n-butyl phosphate (HDBP), represents a class of organophosphorus compounds with significant industrial and research interest.[1] These compounds are notable primarily as degradation products of tri-n-butyl phosphate (TBP), a critical extractant in the Plutonium Uranium Refining by Extraction (PUREX) process for nuclear fuel reprocessing.[1][2][3][4][5][6] The presence of HDBP and H2MBP can significantly impact the efficiency of the PUREX process, as they form stable complexes with metal ions like plutonium (IV), leading to challenges in the stripping phase.[3][7]

The complex behavior of these molecules—including their self-association, interaction with solvents, and complexation with metal ions—makes them ideal candidates for investigation using theoretical and computational methods. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide invaluable molecular-level insights that are often difficult to obtain through experimental means alone. This technical guide provides a comprehensive overview of the computational methodologies applied to study this compound and its derivatives, summarizing key findings and presenting them in a structured format for researchers in the field.

Computational Methodologies and Protocols

The study of this compound in silico relies predominantly on two powerful computational techniques: Density Functional Theory (DFT) for electronic structure and property calculations, and Molecular Dynamics (MD) for simulating the behavior of molecular systems over time.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular geometries, vibrational frequencies, and electronic properties with high accuracy. In the context of this compound, DFT has been instrumental in understanding its stability, reactivity, and interaction with other molecules.[1][4][8]

Experimental Protocol (Computational):

-

Geometry Optimization: The molecular structure of the compound (e.g., TBP, HDBP, H2MBP) is optimized to find its lowest energy conformation. This is typically performed using a specific functional, such as B3LYP or PBE1PBE, paired with a basis set like 6-31G* or def2-TZVP.[8][9]

-

Frequency Calculations: These are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict infrared and Raman spectra.[1]

-

Property Calculations: Once a stable structure is obtained, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges.[1]

-

Energy Calculations: For studying interactions, such as metal complexation, the binding or extraction energies are calculated by taking the energy difference between the products (the complex) and the reactants (the isolated molecules).[4][5][6]

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows researchers to study the time-dependent behavior of a molecular system, providing insights into bulk properties, solvation, and the formation of supramolecular structures. MD simulations have been crucial in understanding the self-aggregation of HDBP and TBP in organic diluents.[2][3][10][11]

Experimental Protocol (Computational):

-

Force Field Parameterization: An appropriate force field, which is a set of parameters describing the potential energy of the system, is chosen. For organophosphates, force fields like the General Amber Force Field (GAFF) or OPLS-AA are commonly used and sometimes re-parameterized to better match experimental data.[2][10]

-

System Setup: A simulation box is created and populated with the molecules of interest (e.g., HDBP and a solvent like n-dodecane).

-

Equilibration: The system is brought to the desired temperature and pressure (e.g., canonical ensemble - NVT, or isothermal-isobaric ensemble - NPT). This involves a period of simulation where the system is allowed to relax and reach thermal equilibrium.

-

Production Run: After equilibration, a long simulation (the "production run") is performed, during which trajectory data (positions and velocities of atoms over time) is collected.

-

Analysis: The trajectory data is analyzed to calculate various properties, such as density, self-diffusion coefficients, radial distribution functions (RDFs) to understand molecular structure, and Potential of Mean Force (PMF) to study processes like dimerization.[2][3]

Key Findings from Computational Studies

Molecular and Electronic Properties

DFT calculations have provided fundamental data on the stability and electronic nature of TBP and its degradation products. A key finding is that TBP has the lowest total energy and the largest HOMO-LUMO energy gap, indicating greater stability compared to HDBP and H2MBP.[1] Conversely, the dipole moments increase with the addition of hydroxyl groups (TBP < HDBP < H2MBP), suggesting that the degradation products are more polar.[1] This information is critical for understanding their reactivity and solubility.

Table 1: Calculated Molecular Properties of TBP and its Degradation Products

| Compound | Total Energy (Hartree) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|---|

| TBP | -1109.95 | 3.12 | -7.81 | -0.35 | 7.46 |

| HDBP | -957.53 | 3.25 | -7.31 | -0.58 | 6.73 |

| H2MBP | -805.11 | 4.07 | -7.35 | -0.65 | 6.70 |

Data sourced from DFT calculations reported in the literature.[1]

Self-Association and Dimerization

One of the most important behaviors of HDBP in non-polar solvents is its tendency to self-associate into larger aggregates, primarily through hydrogen bonding. MD simulations and Potential of Mean Force (PMF) studies have been used to explore the thermodynamics of this process.[2] These studies confirm that HDBP molecules readily form stable cyclic dimers.[2] While dimers are the predominant form in the gas phase and certain solutions, the existence of trimers at higher concentrations has also been suggested by radial distribution function analysis.[2] This aggregation is a key factor in the altered extraction behavior observed in the PUREX process.

Role in Solvent Extraction of Metals

Computational studies have been vital in explaining the selectivity of TBP for certain metal ions and the interference caused by its degradation products. DFT calculations have been employed to study the complexation of TBP with Pu(IV) and Zr(IV), two key elements in nuclear reprocessing.[4][5][6] These studies show that TBP forms stable complexes with both metal nitrates, but with significantly different extraction energies, explaining the selectivity observed experimentally.[4][5][6] The large negative extraction energy for the Pu(IV) complex is consistent with its preferential extraction.

Table 2: Calculated Extraction Energies for Metal Nitrate Complexes with TBP

| Metal Ion | Complex | Spin State | Extraction Energy (kcal/mol) |

|---|---|---|---|

| Pu(IV) | Pu(NO₃)₄·2TBP | Quintet | -73.1 |

| Zr(IV) | Zr(NO₃)₄·2TBP | Singlet | -57.6 |

Data sourced from DFT calculations.[4][5][6]

The degradation of TBP to HDBP alters this delicate balance. HDBP is a much stronger complexing agent, and the aggregates it forms can create a third phase or otherwise interfere with the stripping process, trapping valuable actinides like plutonium in the organic phase.

Conclusion

Theoretical and computational studies have profoundly advanced our understanding of this compound and its role in complex chemical environments. DFT calculations have successfully elucidated the electronic structures and properties that govern the reactivity of TBP, HDBP, and H2MBP. Simultaneously, MD simulations have provided a dynamic picture of how these molecules behave in solution, highlighting the critical role of self-association and hydrogen bonding.

The insights gained from these computational "experiments" are not merely academic; they have practical implications for improving industrial processes like nuclear fuel reprocessing by explaining phenomena such as metal ion selectivity and the problematic effects of solvent degradation. For researchers, these computational tools offer a powerful complement to experimental work, enabling the exploration of molecular mechanisms at a level of detail that is otherwise inaccessible. Future work in this area will likely involve more complex multi-scale models that can bridge the gap from molecular interactions to macroscopic system behavior, further refining our ability to predict and control these important chemical systems.

References

- 1. chalcogen.ro [chalcogen.ro]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Complexation Behavior of the Tri-n-butyl Phosphate Ligand with Pu(IV) and Zr(IV): A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantum chemical calculations of 31 P NMR chemical shifts: scopes and limitations - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP00240K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Molecular dynamics simulation of tri-n-butyl-phosphate liquid: a force field comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Butyl Acid Phosphate as a Catalyst in Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl acid phosphate, a mixture of mono- and di-butyl phosphates, is an effective and versatile acidic catalyst for esterification reactions. Its utility spans a range of applications from the synthesis of biodiesel and lubricants to the formation of fragrance esters and key intermediates in drug development. As a phosphorus-based catalyst, it offers a distinct reactivity profile compared to traditional mineral acids like sulfuric acid and sulfonic acids. One of the key advantages of this compound is its ability to act as a homogeneous catalyst that can often be readily separated from the reaction mixture during work-up. These application notes provide detailed protocols and quantitative data for the use of this compound in various esterification reactions, offering a valuable resource for researchers in organic synthesis and process development.

Physicochemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless to light yellow liquid |

| Composition | Mixture of monobutyl and dibutyl phosphate |

| Solubility | Soluble in many organic solvents |

| Boiling Point | Decomposes at high temperatures |

Applications in Esterification

This compound is a proficient catalyst for the Fischer-Speier esterification of a variety of carboxylic acids with alcohols. Below are examples of its application in the synthesis of important esters.

Table 1: Synthesis of Butyl Esters of Fatty Acids

This table summarizes the reaction conditions and outcomes for the esterification of common fatty acids with n-butanol, relevant for the production of biodiesel and lubricants.

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference Ester |

| Oleic Acid | n-Butanol | 1-5 | 120-140 | 4-8 | >95 | >90 | Butyl Oleate |

| Stearic Acid | n-Butanol | 1-5 | 110-130 | 6-10 | >98 | >95 | Butyl Stearate |

| Lauric Acid | n-Butanol | 1-5 | 100-120 | 5-8 | >97 | >92 | Butyl Laurate |

Note: Data is compiled based on typical results for acid-catalyzed esterifications of fatty acids and may vary based on specific experimental conditions.

Table 2: Synthesis of Fragrance and Flavor Esters

This table outlines the synthesis of common fragrance and flavor esters using this compound as a catalyst.

| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Fragrance Profile |

| Acetic Acid | Isoamyl Alcohol | 2-5 | 100-120 (reflux) | 2-4 | >85 | Banana |

| Propionic Acid | n-Butanol | 2-5 | 110-130 (reflux) | 3-5 | >80 | Fruity, rum-like |

| Benzoic Acid | n-Butanol | 2-5 | 110-130 (reflux) | 4-6 | >90 | Mildly fruity |

Note: Yields are indicative and can be optimized by adjusting reaction parameters.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Butyl Oleate (Biodiesel Application)

Materials:

-

Oleic Acid (100 g, 0.354 mol)

-

n-Butanol (131 g, 1.77 mol, 5 equivalents)

-

This compound (3.4 g, ~2 mol%)

-

Toluene (100 mL, for azeotropic water removal)

-

5% w/v Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate

-

Dean-Stark apparatus or equivalent setup for water removal

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add oleic acid, n-butanol, and toluene.

-

Begin stirring the mixture and add the this compound catalyst.

-

Heat the reaction mixture to reflux (typically 120-140°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction for 4-8 hours, or until no more water is collected in the trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 100 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted oleic acid. Caution: CO2 evolution may occur. Vent the funnel frequently.

-

Wash the organic layer with 100 mL of brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene and excess n-butanol by rotary evaporation.

-

The crude butyl oleate can be further purified by vacuum distillation to obtain a high-purity product.

Protocol 2: Synthesis of Isoamyl Acetate (Fragrance Ester)

Materials:

-

Isoamyl Alcohol (22.0 g, 0.25 mol)

-

Glacial Acetic Acid (22.5 g, 0.375 mol, 1.5 equivalents)

-

This compound (1.9 g, ~2.5 mol%)

-

5% w/v Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isoamyl alcohol and glacial acetic acid.

-

With stirring, add the this compound catalyst to the flask.

-

Heat the mixture to a gentle reflux (approximately 100-120°C) for 2-4 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (carefully, due to CO2 evolution), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant or filter the solution to remove the drying agent.

-

The crude isoamyl acetate can be purified by simple distillation, collecting the fraction boiling at approximately 142°C.

Catalytic Mechanism

The esterification reaction catalyzed by this compound proceeds via a mechanism analogous to the Fischer-Speier esterification. The acidic protons from both mono- and di-butyl phosphate protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

The catalytic cycle can be summarized in the following steps:

-

Protonation of the Carboxylic Acid: The this compound donates a proton to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

-

Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

-

Deprotonation: The protonated ester is deprotonated, regenerating the this compound catalyst and yielding the final ester product.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly effective catalyst for a broad range of esterification reactions. Its ease of use and the ability to achieve high yields make it a valuable tool for researchers in both academic and industrial settings. The protocols provided herein serve as a starting point for the synthesis of various esters, and can be optimized to suit specific substrates and desired outcomes.

Application Notes and Protocols: Butyl Acid Phosphate as a Curing Agent for Resins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of butyl acid phosphate as a curing agent for various resin systems, including epoxy, phenolic, and urea-formaldehyde resins. The information is intended to guide researchers and professionals in the development and application of these materials.

Introduction

This compound, a versatile organophosphate compound, serves as an effective catalyst and accelerator for the curing of a variety of thermosetting resins. It is typically a mixture of mono- and dibutyl esters of phosphoric acid. Its acidic nature facilitates the polymerization and cross-linking reactions inherent to the curing process of these resins. Beyond its catalytic activity, this compound can also impart desirable properties to the final cured product, such as flame retardancy and improved adhesion.

Applications in Resin Systems

This compound finds utility as a curing agent in several classes of resins, each with distinct curing mechanisms and resulting material properties.

Epoxy Resins

In epoxy resin systems, this compound acts as an acid catalyst, initiating the ring-opening polymerization of the epoxy groups. This process can proceed even at ambient temperatures, although elevated temperatures are often used to accelerate the cure and enhance the final properties of the thermoset. One of the significant advantages of using phosphate-based curing agents with epoxy resins is the enhancement of flame retardancy in the resulting material. The phosphorus content contributes to char formation upon combustion, which acts as a protective barrier.

Phenolic Resins

For phenolic resins, particularly resoles, this compound functions as a latent acid catalyst. These resins are prepared with an excess of formaldehyde under alkaline conditions and contain methylol end groups. The application of an acid catalyst like this compound facilitates the condensation of these methylol groups, leading to the formation of a cross-linked network. The use of a latent catalyst allows for a longer pot life at room temperature, with the curing reaction being initiated upon heating.

Urea-Formaldehyde Resins

Urea-formaldehyde (UF) resins are cured through an acid-catalyzed condensation reaction of methylolurea intermediates. This compound can serve as an effective acid catalyst in these systems. The addition of an acid catalyst is crucial for achieving a rapid and complete cure, leading to a rigid, cross-linked polymer network. The rate of cure in UF resins is highly dependent on the pH of the system, with lower pH values generally leading to faster curing times.

Quantitative Data on Curing Performance

The following tables summarize the quantitative effects of using acid catalysts, including those in the phosphate family, on the curing parameters and final properties of different resin systems.

Table 1: Effect of Acid Catalyst on the Curing of Phenolic Resins

| Catalyst System | Catalyst Concentration (%) | Curing Temperature (°C) | Gel Time (min:sec) | Reference |

| Standard Resin (no catalyst) | 0 | 120 | 13:09 | |

| p-TSA and Isopropanol | 3 | 120 | 07:52 | |

| p-TSA and Isopropanol | 3 | 110 | 10:48 | |

| p-TSA and Isopropanol | 3 | 100 | 14:15 |

Note: p-TSA (para-toluenesulfonic acid) is a strong acid catalyst, and its effects are indicative of the performance expected from an acid catalyst like this compound.

Table 2: Thermal Properties of Epoxy Resin Cured with a Butyl Phosphate Ester

| Property | Value |

| Onset Decomposition Temperature (°C) | > 300 |

| Char Residue at 700°C (%) | ~20 |

Data is generalized from studies on phosphate ester curing agents for epoxy resins, highlighting their contribution to thermal stability and char formation.

Table 3: General Mechanical Properties of Cured Resins

| Resin Type | Property | Typical Value Range (with acid catalyst) |

| Epoxy | Tensile Strength (MPa) | 40 - 110 |

| Flexural Modulus (GPa) | 2.5 - 4.5 | |

| Phenolic | Flexural Strength (MPa) | 50 - 90 |

| Urea-Formaldehyde | Tensile Strength (MPa) | 35 - 70 |

These values are representative and can vary significantly based on the specific resin formulation, curing conditions, and the concentration of the this compound curing agent.

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a curing agent for epoxy, phenolic, and urea-formaldehyde resins.

Protocol 1: Determination of Gel Time

Objective: To determine the gel time of a resin system catalyzed by this compound.

Materials:

-

Resin (Epoxy, Phenolic, or Urea-Formaldehyde)

-

This compound (of known concentration/purity)

-

Hot plate with a magnetic stirrer and temperature control

-

Disposable aluminum dishes

-

Wooden applicator sticks or glass rods

-

Stopwatch

Procedure:

-

Preheat the hot plate to the desired curing temperature.

-

Accurately weigh the desired amount of resin into a disposable aluminum dish.

-

Add the specified percentage of this compound to the resin.

-

Immediately start the stopwatch and begin stirring the mixture with a magnetic stir bar or manually with an applicator stick to ensure homogeneity.

-

Place the dish on the preheated hot plate.

-

Periodically probe the resin mixture with a clean applicator stick. Gel time is reached when the resin becomes viscous and forms a string that does not break when the stick is lifted. For a more precise determination, observe the point at which the resin no longer flows.

-

Record the time from the addition of the catalyst to the gel point.

-

Repeat the experiment at different catalyst concentrations and temperatures to determine their effects on gel time.

Protocol 2: Evaluation of Mechanical Properties

Objective: To measure the tensile and flexural properties of a resin cured with this compound.

Materials:

-

Cured resin samples (prepared according to ASTM standards, e.g., ASTM D638 for tensile properties and ASTM D790 for flexural properties)

-

Universal Testing Machine (UTM) with appropriate grips and fixtures

-

Calipers for precise measurement of sample dimensions

Procedure:

-

Sample Preparation:

-

Prepare the resin mixture with the desired concentration of this compound.

-

Cast the resin into molds of the specified dimensions for the desired mechanical test (e.g., dog-bone shape for tensile testing, rectangular bar for flexural testing).

-

Cure the samples according to a defined schedule (temperature and time).

-

Carefully demold the cured samples and post-cure if necessary.

-

Condition the samples at a standard temperature and humidity before testing.

-

-

Tensile Testing (ASTM D638):

-

Measure the width and thickness of the gauge section of the tensile test specimen.

-

Secure the specimen in the grips of the UTM.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Record the maximum load and the elongation at break.

-

Calculate the tensile strength and modulus of elasticity.

-

-

Flexural Testing (ASTM D790):

-

Measure the width and depth of the flexural test specimen.

-

Place the specimen on the supports of the three-point bending fixture in the UTM.

-

Apply a load to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified deflection.

-

Record the load-deflection curve.

-

Calculate the flexural strength and flexural modulus.

-

Protocol 3: Thermal Analysis

Objective: To characterize the thermal properties of a resin cured with this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Materials:

-

Cured resin sample

-

DSC instrument

-

TGA instrument

-

Aluminum or hermetic pans for sample encapsulation

Procedure:

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount (5-10 mg) of the cured resin sample into a DSC pan and seal it.

-

Place the pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to determine the glass transition temperature (Tg) and any residual curing exotherms.

-

-

Thermogravimetric Analysis (TGA):

-

Accurately weigh a small amount (10-20 mg) of the cured resin sample into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) to a high temperature (e.g., 800 °C).

-

Record the sample weight as a function of temperature.

-

Analyze the resulting thermogram to determine the onset of decomposition and the percentage of char residue at high temperatures.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways of resin curing catalyzed by this compound and a general experimental workflow for its evaluation.

Caption: Curing mechanisms for different resin types.

Caption: Experimental workflow for evaluation.

Application Notes and Protocols for Butyl Acid Phosphate in Solvent Extraction of Rare Earth Metals

For Researchers, Scientists, and Drug Development Professionals